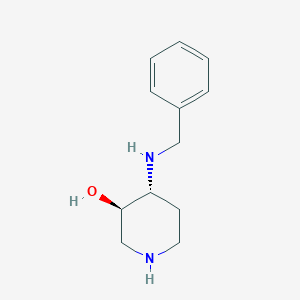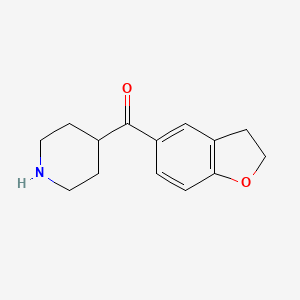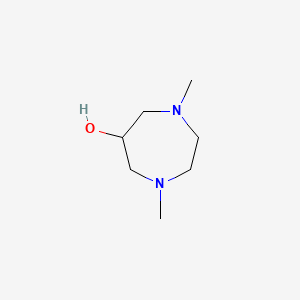
rac-(3R,4R)-4-(benzylamino)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,4R)-4-(benzylamino)piperidin-3-ol: is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-(benzylamino)piperidin-3-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another method involves the use of diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines, which are then deprotected to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions are common strategies in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: rac-(3R,4R)-4-(benzylamino)piperidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: rac-(3R,4R)-4-(benzylamino)piperidin-3-ol is used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds .
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes and receptors .
Medicine: Piperidine derivatives, including this compound, are explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders .
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial chemicals due to its versatile chemical properties .
Wirkmechanismus
The mechanism of action of rac-(3R,4R)-4-(benzylamino)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The compound can also interact with receptors, altering signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Piperine: An alkaloid found in black pepper with a similar piperidine ring structure.
Piperidinone: A ketone derivative of piperidine.
Uniqueness: rac-(3R,4R)-4-(benzylamino)piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethylamino group enhances its ability to interact with various biological targets, making it a valuable compound in pharmaceutical research .
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
(3R,4R)-4-(benzylamino)piperidin-3-ol |
InChI |
InChI=1S/C12H18N2O/c15-12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10/h1-5,11-15H,6-9H2/t11-,12-/m1/s1 |
InChI-Schlüssel |
AHEIGAOSXRVHSH-VXGBXAGGSA-N |
Isomerische SMILES |
C1CNC[C@H]([C@@H]1NCC2=CC=CC=C2)O |
Kanonische SMILES |
C1CNCC(C1NCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1h-Pyrrolo[2,3-c]pyridine-5-carboxamide,1-[(2,4-difluorophenyl)methyl]-n-hydroxy-3-[(2-methoxyethoxy)methyl]-n-methyl-](/img/structure/B8487076.png)
![4-[(3-hydroxypropyl)amino]-1,3-thiazol-2(5H)-one](/img/structure/B8487080.png)






![2-[2-(3,5-Difluoro-phenyl)-ethyl]-oxirane](/img/structure/B8487136.png)



![benzyl 2-iodo-3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B8487159.png)

